molecular formula C20H35NO2 B601847 芬戈莫德甲酯杂质 CAS No. 162361-47-9

芬戈莫德甲酯杂质

货号: B601847
CAS 编号: 162361-47-9
分子量: 321.51
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Chemical Characterization and Synthesis

Fingolimod methyl impurity, along with other related impurities, is generated during the synthesis of fingolimod. The characterization of these impurities is essential for ensuring the quality and safety of the final pharmaceutical product. The synthesis typically involves several chemical processes that can lead to various impurities, including N,N-dimethyl and N-methyl derivatives, which have been identified through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .

Quality Control and Stability Testing

Fingolimod methyl impurity plays a vital role in the quality control processes of fingolimod formulations. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to quantify these impurities to ensure they remain within acceptable limits as per International Conference on Harmonisation (ICH) guidelines. For instance, a stability-indicating HPLC method was developed to assess the degradation products of fingolimod hydrochloride, demonstrating the specificity and reliability of the method in detecting related substances .

Clinical Efficacy Studies

Research has shown that fingolimod, despite the presence of impurities like fingolimod methyl impurity, maintains its therapeutic efficacy in treating multiple sclerosis. A systematic review highlighted that patients receiving fingolimod experienced improved clinical outcomes compared to pre-treatment periods . The presence of impurities can influence pharmacokinetics and pharmacodynamics; thus, understanding their behavior is essential for optimizing treatment regimens.

Case Studies

  • Efficacy in Real-World Settings : A retrospective study analyzed fingolimod's effectiveness in patients with relapsing-remitting multiple sclerosis, indicating a significant reduction in relapse rates and improved quality of life metrics despite the presence of impurities .
  • Safety Profile : Another study emphasized the importance of long-term safety data from post-marketing surveillance to evaluate the risk-benefit ratio of fingolimod treatment, considering both the active compound and its impurities .

Regulatory Considerations

Regulatory agencies require comprehensive data on impurities like fingolimod methyl impurity during drug approval processes. The characterization and quantification of these impurities are critical for ensuring patient safety. The guidelines stipulate that any impurity present at levels greater than 0.10% must be thoroughly studied throughout the drug development process .

Table 2: Regulatory Guidelines for Impurities

Guideline SourceKey Requirement
ICH Q3AIdentification and characterization of impurities
FDA GuidanceStability testing for related substances
EMA GuidelinesRisk assessment for impurities

生化分析

Biochemical Properties

Fingolimod Methyl Impurity, like Fingolimod, is likely to interact with sphingosine-1-phosphate receptors (S1PRs), which are G-protein-coupled receptors . This interaction plays a crucial role in the modulation of immune cell trafficking and neuronal function .

Cellular Effects

Fingolimod Methyl Impurity may exert neuroprotective effects by targeting multiple cellular and molecular processes, such as apoptosis, oxidative stress, neuroinflammation, and autophagy . It also affects synaptic activity and strengthens memory formation . In the hippocampus, it may decrease glutamate levels and increase GABA levels, suggesting a potential role in modulating synaptic transmission and neuronal excitability .

Molecular Mechanism

The active metabolite of Fingolimod, fingolimod-phosphate, acts on S1PRs to bring about an array of pharmacological effects . It’s plausible that Fingolimod Methyl Impurity might share a similar mechanism of action. It may also inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduce lysophosphatidic acid (LPA) plasma levels, and activate protein phosphatase 2A (PP2A) .

Temporal Effects in Laboratory Settings

While specific studies on Fingolimod Methyl Impurity are limited, Fingolimod has shown contradictory effects when applied at early disease stages . It’s possible that Fingolimod Methyl Impurity may exhibit similar temporal effects.

Dosage Effects in Animal Models

In animal models of genetic absence epilepsy, Fingolimod showed transient antiepileptic effects and longer-lasting anti-cognition decline . It’s plausible that Fingolimod Methyl Impurity might exhibit similar dosage-dependent effects.

Metabolic Pathways

Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to fingolimod phosphate; hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites; and formation of non-polar ceramides . Fingolimod Methyl Impurity might be involved in similar metabolic pathways.

Subcellular Localization

Fingolimod and its metabolites are known to interact with various cellular components, suggesting that they may localize to multiple subcellular compartments .

准备方法

The preparation of Fingolimod Methyl Impurity involves a multi-step synthetic route starting from m-bromophenylethyl alcohol . The process includes four main steps:

    Initial Reaction: m-bromophenylethyl alcohol undergoes a reaction to form an intermediate compound.

    Intermediate Transformation: The intermediate compound is further reacted under specific conditions to form another intermediate.

    Formation of Fingolimod Methyl Impurity: The final intermediate undergoes a reaction to form Fingolimod Methyl Impurity.

    Purification: The impurity is purified to achieve a purity level of more than 98%.

化学反应分析

Fingolimod Methyl Impurity undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated compounds .

相似化合物的比较

Fingolimod Methyl Impurity can be compared with other similar impurities observed during the synthesis of Fingolimod, such as:

These impurities are formed through similar synthetic routes and have comparable chemical properties. Fingolimod Methyl Impurity is unique in its specific formation pathway and the conditions required for its synthesis .

生物活性

Fingolimod, an immunomodulatory drug approved for the treatment of multiple sclerosis (MS), has garnered attention not only for its therapeutic effects but also for its impurities, particularly Fingolimod Methyl Impurity. This article explores the biological activity of Fingolimod Methyl Impurity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic implications.

Overview of Fingolimod and Its Metabolites

Fingolimod is a sphingosine-1-phosphate receptor (S1PR) modulator that primarily acts by sequestering lymphocytes in lymph nodes, thus reducing their availability in circulation and the central nervous system (CNS) . The active metabolite, fingolimod-phosphate, exerts various pharmacological effects through its interaction with S1PRs, influencing immune responses and vascular integrity .

Key Metabolites

  • Fingolimod : Parent compound with immunomodulatory effects.
  • Fingolimod-phosphate : Active metabolite that interacts with S1PRs.
  • Inactive metabolites : Include butanoic acid and ceramide derivatives.

Biological Activity of Fingolimod Methyl Impurity

Fingolimod Methyl Impurity is a structural derivative of fingolimod that may exhibit distinct biological activities. Research into its pharmacological profile is limited but suggests several potential mechanisms:

  • S1PR Modulation : Similar to fingolimod, it may interact with S1PRs, influencing lymphocyte trafficking and immune modulation.
  • Histone Deacetylase Inhibition : Like fingolimod, it may inhibit histone deacetylases, impacting gene expression related to inflammation .
  • Impact on Quorum Sensing : Preliminary studies indicate that derivatives of fingolimod may interfere with bacterial quorum sensing, potentially offering antibacterial properties against pathogens like Staphylococcus aureus .

Pharmacological Effects

Research has shown that fingolimod and its derivatives can have various effects on cellular processes:

  • Immunomodulation : Reduces circulating lymphocytes and alters immune responses.
  • Antibacterial Activity : Some derivatives show promise in inhibiting biofilm formation in bacteria .
  • Cardiovascular Effects : Initial activation of GIRK channels leads to transient bradycardia upon administration .

Case Studies and Clinical Findings

A retrospective study evaluated the safety and effectiveness of fingolimod in patients with relapsing-remitting MS. The findings highlighted the following:

ParameterResult
Mean Age37.7 ± 10.10 years
Duration of MS5.4 ± 4.52 years
Duration of Fingolimod Exposure135.8 patient-years
Common Adverse EventsBradycardia (21.7%), upper respiratory infections (11.6%)
Annualized Relapse Rate (ARR)0.3 ± 0.74
Patients Relapse-Free66.7%

The study concluded that fingolimod had a manageable safety profile and maintained/improved effectiveness in treating MS patients over an average exposure period of two years .

属性

CAS 编号

162361-47-9

分子式

C20H35NO2

分子量

321.51

外观

Off-white to Pale Yellow Solid

纯度

> 95%

数量

Milligrams-Grams

同义词

2-​(methylamino)​-​2-​[2-​(4-​octylphenyl)​ethyl]​-1,​3-​Propanediol; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。